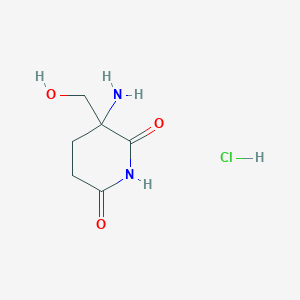

3-Amino-3-(hydroxymethyl)piperidine-2,6-dione;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

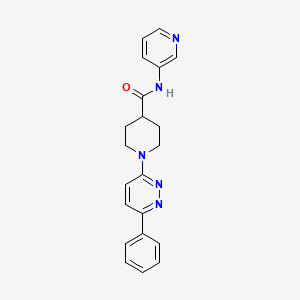

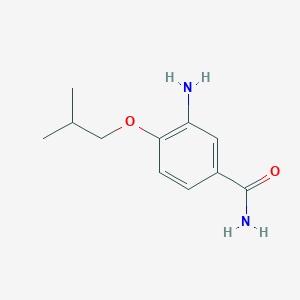

3-Amino-3-(hydroxymethyl)piperidine-2,6-dione hydrochloride is an important organic synthetic raw material . It is a reagent for preparing lenalidomide that can induce ubiquitination and degradation of CK1α in del (5q) MDS . It can also be used to prepare phthalimide conjugates that can promote ligand-dependent target protein degradation .

Synthesis Analysis

The preparation methods of 3- amino -2,6- piperidine dione hydrochloride include several steps . It is a reagent for preparing lenalidomide . It can also be used to prepare phthalimide conjugates that can promote ligand-dependent target protein degradation .Molecular Structure Analysis

The molecular formula of 3-Amino-3-(hydroxymethyl)piperidine-2,6-dione hydrochloride is C5H9ClN2O2 . The average mass is 164.590 Da and the monoisotopic mass is 164.035248 Da .Chemical Reactions Analysis

3-Aminopiperidine-2,6-dione hydrochloride is a reagent for preparing lenalidomide that can induce ubiquitination and degradation of CK1α in del (5q) MDS . It can also be used to prepare phthalimide conjugates that can promote ligand-dependent target protein degradation .Physical and Chemical Properties Analysis

The physical form of 3-Amino-3-(hydroxymethyl)piperidine-2,6-dione hydrochloride is solid . It has a molecular weight of 164.59 . The storage temperature is at room temperature in an inert atmosphere .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Piperazinediones, closely related to 3-Amino-3-(hydroxymethyl)piperidine-2,6-dione, have shown therapeutic properties, including antitumor activity against various cancer types. These compounds are synthesized from α-amino acid methyl ester hydrochlorides, providing a methodology to access rare piperazine subtype derivatives. This synthesis approach allows for the exploration of their application in clinical trials and further investigation into their mechanism of action on cell growth (Mancilla et al., 2002).

Mechanistic Studies

The transformation of related compounds in the presence of amines leads to the cyclization into various diones. These reactions provide insights into the chemical behavior of such compounds under different conditions, which could inform their utility in synthesizing novel pharmacologically active molecules (Barabanov et al., 2001).

Novel Synthetic Routes

Innovative synthetic routes for N-amino pyridine-2,6-dione derivatives have been developed, utilizing one-pot, three-component reactions. This efficient approach offers new pathways for the synthesis of these compounds, potentially broadening their application in scientific research and drug development (Asadi et al., 2020).

Anticancer Drug Resistance

The study of 3-aminomethyl derivatives of dihydroxynaphtho[2,3-f]indole-5,10-dione in overcoming anticancer drug resistance showcases the potential therapeutic applications of compounds structurally related to 3-Amino-3-(hydroxymethyl)piperidine-2,6-dione. These derivatives demonstrate the ability to kill cancer cells that are resistant to various anticancer drugs, indicating their significance in developing new treatments for resistant cancer types (Shchekotikhin et al., 2005).

Oxidative Conversion Studies

The oxidative conversion of N-acyl cyclic amines to N-acyl amino acids via ruthenium porphyrin catalysis is another fascinating application. This novel reaction mechanism, which involves selective C-N bond cleavage, offers a unique approach to synthesizing N-acyl amino acids, further expanding the chemical utility and understanding of compounds related to 3-Amino-3-(hydroxymethyl)piperidine-2,6-dione (Ito et al., 2005).

Mecanismo De Acción

Mode of Action

It’s known that many similar compounds interact with their targets by forming covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain enzymes or signaling pathways .

Result of Action

Similar compounds have been shown to induce changes at the molecular and cellular levels, such as alterations in gene expression, enzyme activity, or cellular signaling .

Safety and Hazards

The safety information includes several hazard statements such as H302+H312+H332-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including wearing chemical impermeable gloves .

Direcciones Futuras

The future directions of 3-Amino-3-(hydroxymethyl)piperidine-2,6-dione hydrochloride could involve its use in the development of protein degrader building blocks . It contains a terminal amine group, allowing rapid conjugation of carboxyl containing linkers . This makes it a basic building block for the development of a protein degrader library .

Propiedades

IUPAC Name |

3-amino-3-(hydroxymethyl)piperidine-2,6-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3.ClH/c7-6(3-9)2-1-4(10)8-5(6)11;/h9H,1-3,7H2,(H,8,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRWSKPIDKEHCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1=O)(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/structure/B2806227.png)

![Tert-butyl 6-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-1,4-oxazepane-4-carboxylate](/img/structure/B2806228.png)

![ethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2806229.png)

![3-(Difluoromethyl)-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2806230.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2806231.png)

![1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic aci](/img/structure/B2806236.png)

![(2E)-N-methyl-4-[(2,6,8-trimethylquinolin-4-yl)formamido]but-2-enamide](/img/structure/B2806239.png)